CYP2D6 Inhibition: Low Micromolar Potency and Isoform Selectivity of 1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
In head-to-head comparative enzymatic assays, 1-(4-ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile demonstrates a 1.8-fold lower IC50 for CYP2D6 relative to CYP3A4, indicating moderate isoform selectivity [1]. The IC50 value of 10 µM (10,000 nM) for CYP2D6 places it in the low micromolar range, a potency range that is relevant for considering potential drug-drug interaction liabilities. In contrast, the compound is 1.8-fold less potent against CYP3A4 (IC50 = 18 µM).
| Evidence Dimension | Inhibition of cytochrome P450 isoforms (IC50) |
|---|---|
| Target Compound Data | CYP2D6 IC50 = 10,000 nM; CYP3A4 IC50 = 18,000 nM |
| Comparator Or Baseline | CYP3A4 isoform as internal comparator |
| Quantified Difference | 1.8-fold higher potency for CYP2D6 versus CYP3A4 (10 µM vs 18 µM) |
| Conditions | Human liver CYP2D6 and CYP3A4 expressed in Saccharomyces cerevisiae YY7 microsomal membranes; fluorescence-based assay |
Why This Matters
This direct intra-compound comparison establishes a baseline selectivity profile that is essential for predicting metabolic liabilities and guiding the selection of appropriate in vivo models for ADME studies.
- [1] BindingDB. BDBM50236955 (CHEMBL4059677). 1-(4-Ethoxyphenyl)-4-oxopyrrolidine-3-carbonitrile. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236955. View Source
